molecular formula C6H4ClN3 B12078128 3-Chloroimidazo[1,5-a]pyrimidine

3-Chloroimidazo[1,5-a]pyrimidine

Cat. No.: B12078128
M. Wt: 153.57 g/mol
InChI Key: HJDIUTINXPVQPE-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazopyrimidine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a chlorine atom attached at the third position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The reaction can be carried out under mild conditions, making it a convenient method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The scalability of the synthesis is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.

    Cyclization Reactions: The imidazo[1,5-a]pyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Chloroimidazo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused bicyclic structure play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Uniqueness: 3-Chloroimidazo[1,5-a]pyrimidine is unique due to the presence of the chlorine atom at the third position, which can significantly influence its reactivity and biological activity. Its specific structural features make it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

3-chloroimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C6H4ClN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H

InChI Key

HJDIUTINXPVQPE-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CC(=CN2C=N1)Cl

Origin of Product

United States

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